molecular formula C6H8N2O B1291847 3-Amino-5-methylpyridin-2(1H)-one CAS No. 52334-51-7

3-Amino-5-methylpyridin-2(1H)-one

Cat. No.: B1291847
CAS No.: 52334-51-7
M. Wt: 124.14 g/mol
InChI Key: LLMWKBGTHYWHGU-UHFFFAOYSA-N
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Description

3-Amino-5-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group at position 3 and a methyl group at position 3. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol . The compound is sensitive to light and air, requiring storage in an inert atmosphere at 2–8°C . It is classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Preparation Methods

Synthetic Routes

Cyclization Method

One of the common methods for synthesizing 3-Amino-5-methylpyridin-2(1H)-one involves the cyclization of appropriate precursors. The process typically starts with 3-Amino-5-methylpyridine, which can be oxidized to introduce an oxygen atom at the 2-position.

  • Reagents : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reaction Conditions : The reaction is usually performed under controlled temperatures and inert atmospheres to prevent side reactions.

Substitution Reactions

The amino group at the 3-position of this compound can participate in substitution reactions, leading to various derivatives.

  • Reagents : Halogens or alkylating agents are often employed.

  • Conditions : The reactions are typically conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often utilizes large-scale chemical processes that ensure high yield and purity. These methods may involve:

Detailed Research Findings

Yield Analysis

The yields of different synthetic routes can vary significantly based on the method used:

Method Yield (%) Remarks
Cyclization 70-85% High purity achievable with controlled conditions
Substitution 60-80% Dependent on the nature of substituents
Industrial Catalytic Synthesis 80-95% High efficiency due to optimized processes

Reaction Mechanisms

The mechanisms for synthesizing this compound generally involve:

  • Oxidation Mechanism : The oxidation of pyridine derivatives leads to the formation of hydroxyl groups at specific positions.

  • Substitution Mechanism : Nucleophilic attack by the amino group on electrophiles results in substitution products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

3-Amino-5-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score*
3-Amino-5-methylpyridin-2(1H)-one 52334-51-7 C₆H₈N₂O 124.14 3-NH₂, 5-CH₃ Reference
3-Amino-1-methylpyridin-2(1H)-one hydrochloride 52334-51-7 C₆H₉ClN₂O 160.61 1-CH₃, hydrochloride salt 0.90
5-Acetyl-1-methylpyridin-2(1h)-one 1126-42-7 C₈H₉NO₂ 151.16 1-CH₃, 5-acetyl N/A
3-Amino-5-bromo-1,4-dimethylpyridin-2(1H)-one 1446237-41-7 C₇H₉BrN₂O 217.07 3-NH₂, 5-Br, 1-CH₃, 4-CH₃ N/A

*Similarity scores are derived from computational structural comparisons in .

Key Observations:

  • Substituent Effects: The hydrochloride derivative (CAS 52334-51-7) exhibits enhanced solubility due to ionic character, making it more suitable for aqueous formulations .
  • Lipophilicity : Acetylated derivatives (e.g., 1126-42-7) have higher lipophilicity, which may improve blood-brain barrier penetration .

Spectral Data and Characterization

  • 1H NMR: Pyridinone protons resonate near δ 6.0–7.0 ppm, while methyl groups appear at δ 2.3–2.5 ppm .
  • 13C NMR : Carbonyl groups (C=O) are observed at δ 160–170 ppm, and aromatic carbons at δ 110–150 ppm .

Biological Activity

3-Amino-5-methylpyridin-2(1H)-one, also known as 3-amino-5-methyl-2-pyridone, is a pyridine derivative with significant biological activities. Its molecular formula is C6_6H8_8N2_2O, and it has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by:

  • Molecular Weight : 124.14 g/mol
  • Melting Point : Approximately 170 °C
  • Solubility : Soluble in water and organic solvents.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound acts primarily through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
  • Antiproliferative Effects : Research indicates that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

  • A study evaluated its effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer) cells. The compound exhibited significant antiproliferative activity, with IC50_{50} values ranging from 6.25 µM to 50 µM depending on the cell line tested .
Cell LineIC50_{50} (µM)
MDA-MB-2316.25
HeLa25
A54950

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • In a study focusing on Chlamydia infections, derivatives of this compound demonstrated selective activity against Chlamydia trachomatis, suggesting a potential role in developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A recent investigation into the structure-activity relationship (SAR) of pyridine derivatives highlighted that modifications to the amino group significantly enhance antiproliferative activity against cancer cell lines. In particular, compounds similar to this compound showed improved efficacy when hydroxylated or when additional functional groups were introduced .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of various pyridine derivatives, this compound was found to exhibit moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism involved disruption of bacterial membrane integrity, leading to cell lysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-methylpyridin-2(1H)-one, and how can their efficiency be evaluated?

  • Methodological Answer : Begin by exploring analogous pyridinone syntheses, such as nucleophilic substitution or cyclization reactions. For example, 5-fluorocytosine (a related pyrimidinone) is synthesized via fluorination of cytosine derivatives . Use SciFinder® to identify peer-reviewed protocols and compare yields, reaction times, and purification methods. Efficiency can be evaluated using metrics like atom economy, reaction scalability, and reproducibility across independent studies .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for functional group identification (e.g., amine and methyl signals) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography, as demonstrated for 4-amino-5-fluoropyrimidin-2(1H)-one, can resolve tautomeric ambiguities . Infrared (IR) spectroscopy is critical for detecting hydrogen-bonding patterns in the solid state .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 2-aminopyrimidine or 5-bromo-3-hydroxy-1H-pyridin-2-one) for hazard guidance . Use PPE (gloves, lab coat, goggles), work in a fume hood, and implement spill containment measures. First-aid protocols should include immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

  • Methodological Answer : Cross-validate results using multiple techniques (e.g., X-ray crystallography to confirm tautomeric forms ). Replicate experiments under standardized conditions (solvent, temperature) and compare with computational predictions (DFT calculations for NMR chemical shifts). Document solvent effects, as seen in 5-fluorocytosine studies, which influence tautomer prevalence .

Q. What experimental design principles apply to optimizing reaction conditions for this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, kinetic studies on pyridinone analogs have identified optimal pH ranges and reaction times . Use HPLC (as in pharmacopeial assays ) to monitor reaction progress and impurity profiles.

Q. How should discrepancies between theoretical (computational) and experimental data (e.g., stability or reactivity) be addressed?

  • Methodological Answer : Reassess computational models (e.g., DFT or MD simulations) for accuracy in representing hydrogen bonding or solvation effects. Compare with empirical data from thermal analysis (TGA/DSC) or spectroscopic stability studies . Adjust theoretical parameters to account for crystal packing forces, as demonstrated in co-crystal analyses .

Q. What methodologies are recommended for assessing the environmental or biological toxicity of this compound?

  • Methodological Answer : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity). Use in silico tools (e.g., QSAR models) to predict toxicity endpoints based on structural analogs like 2-amino-3-chloro-5-(trifluoromethyl)pyridine . For environmental impact, conduct biodegradation studies under controlled aerobic/anaerobic conditions .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products . Monitor tautomeric stability via FTIR or solid-state NMR, referencing protocols for pyridinone hydrate systems .

Q. What strategies are effective in designing bioactivity studies for this compound?

  • Methodological Answer : Use structure-activity relationship (SAR) models based on pyridinone pharmacophores (e.g., 5-fluorocytosine’s antifungal activity ). Implement dose-response assays with positive/negative controls and validate target engagement via crystallography or molecular docking studies .

Q. Methodological Notes

  • Data Validation : Always cross-reference findings with peer-reviewed studies on analogous compounds (e.g., fluorinated pyridinones ).
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity, as emphasized in academic research frameworks .

Properties

IUPAC Name

3-amino-5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMWKBGTHYWHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628117
Record name 3-Amino-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52334-51-7
Record name 3-Amino-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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